![molecular formula C18H22N6O2S B2512241 3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034201-97-1](/img/structure/B2512241.png)
3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C18H22N6O2S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one”:
Pharmacological Research
This compound has shown potential in pharmacological studies, particularly as a targeted therapeutic agent . Its unique structure allows it to interact with specific biological pathways, making it a candidate for drug development in treating various diseases, including cancer and inflammatory conditions .
Neuroscience Applications
In neuroscience, this compound is being explored for its neuroprotective properties . Research indicates that it may help in protecting neurons from damage caused by oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Biochemical Assays
The compound is also used in biochemical assays to study enzyme interactions and inhibition. Its ability to bind selectively to certain enzymes makes it a valuable tool in understanding enzyme functions and developing enzyme inhibitors for therapeutic use .
Molecular Imaging
In the field of molecular imaging, this compound is utilized as a contrast agent . Its chemical properties allow it to enhance the visibility of biological tissues in imaging techniques such as MRI and PET scans, aiding in the diagnosis and monitoring of diseases .
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry for creating more complex molecules. Its versatile structure allows chemists to modify it and synthesize new compounds with potential applications in various fields, including materials science and pharmaceuticals .
Agricultural Research
In agricultural research, this compound is being investigated for its pesticidal properties . Studies suggest that it can act as an effective pesticide, helping to protect crops from pests and diseases without causing significant harm to the environment .
Environmental Science
The compound is also used in environmental science for pollution control . Its ability to interact with and neutralize certain pollutants makes it a candidate for developing new methods to clean up contaminated environments, such as soil and water bodies .
Material Science
In material science, this compound is explored for its potential in creating new materials with unique properties. Its structure can be incorporated into polymers and other materials to enhance their strength, flexibility, and resistance to environmental factors .
These applications highlight the versatility and potential of “3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one” in various scientific research fields.
作用機序
Target of Action
The primary target of this compound is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signal transduction .
Mode of Action
The compound interacts with the αvβ6 integrin by binding to it with high affinity . This binding is characterized by a long dissociation half-life of 7 hours , indicating a strong and prolonged interaction between the compound and its target
Pharmacokinetics
The compound exhibits pharmacokinetic properties commensurate with inhaled dosing by nebulization . It has a very high solubility in saline at pH 7, greater than 71 mg/mL , which suggests good bioavailability.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Additionally, the compound is light sensitive , suggesting that exposure to light might affect its stability. Therefore, it should be stored in a sealed container in a dry environment at 2-8°C .
特性
IUPAC Name |
3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-11-14(12(2)20-19-11)3-4-16(25)23-8-5-13(6-9-23)24-18(26)17-15(21-22-24)7-10-27-17/h7,10,13H,3-6,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPXBRPUFGJVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

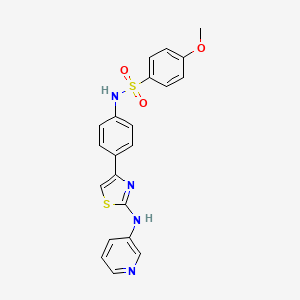

![N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide](/img/structure/B2512163.png)
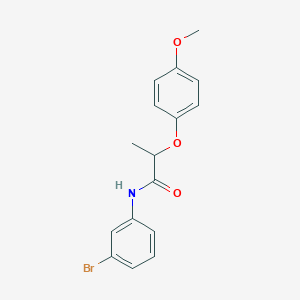
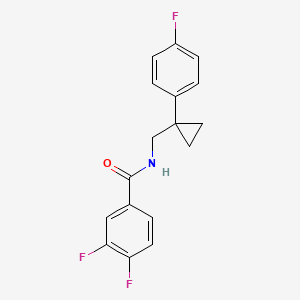
![3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride](/img/structure/B2512166.png)

![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)

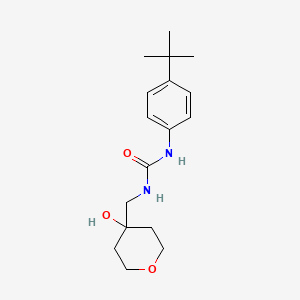
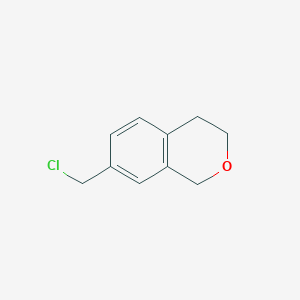

![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2512181.png)